

(R,R)-Carmoterol: A Deep Dive into its Stereoselective Pharmacological Activity

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Compound of Interest

Compound Name: *Carmoterol*

Cat. No.: *B116560*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Carmoterol is a potent, ultra-long-acting β_2 -adrenergic receptor (β_2 -AR) agonist that has been investigated for the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] A critical aspect of its pharmacology lies in its stereochemistry. As a chiral molecule with two stereocenters, **carmoterol** exists as four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).[3] The clinically developed and pharmacologically active form is the (R,R)-enantiomer.[3][4] This guide provides a comprehensive overview of the pharmacological activity of (R,R)-**carmoterol**, detailing its receptor binding, functional potency, and the experimental methodologies used for its characterization.

For β_2 -adrenoceptor agonists, the interaction with the receptor is highly stereospecific. It is well-established that the (R)-configuration at the carbon atom bearing the hydroxyl group is the eutomer, possessing significantly higher binding affinity and functional potency. The other enantiomers, known as distomers, are expected to have negligible affinity and functional activity at the β_2 -AR. Consequently, the pharmacological profile of racemic **carmoterol** is almost entirely due to the (R,R)-enantiomer.

Quantitative Pharmacological Data

The pharmacological activity of (R,R)-**carmoterol** is distinguished by its high potency, selectivity for the β_2 -adrenoceptor, and a prolonged duration of action. While comprehensive

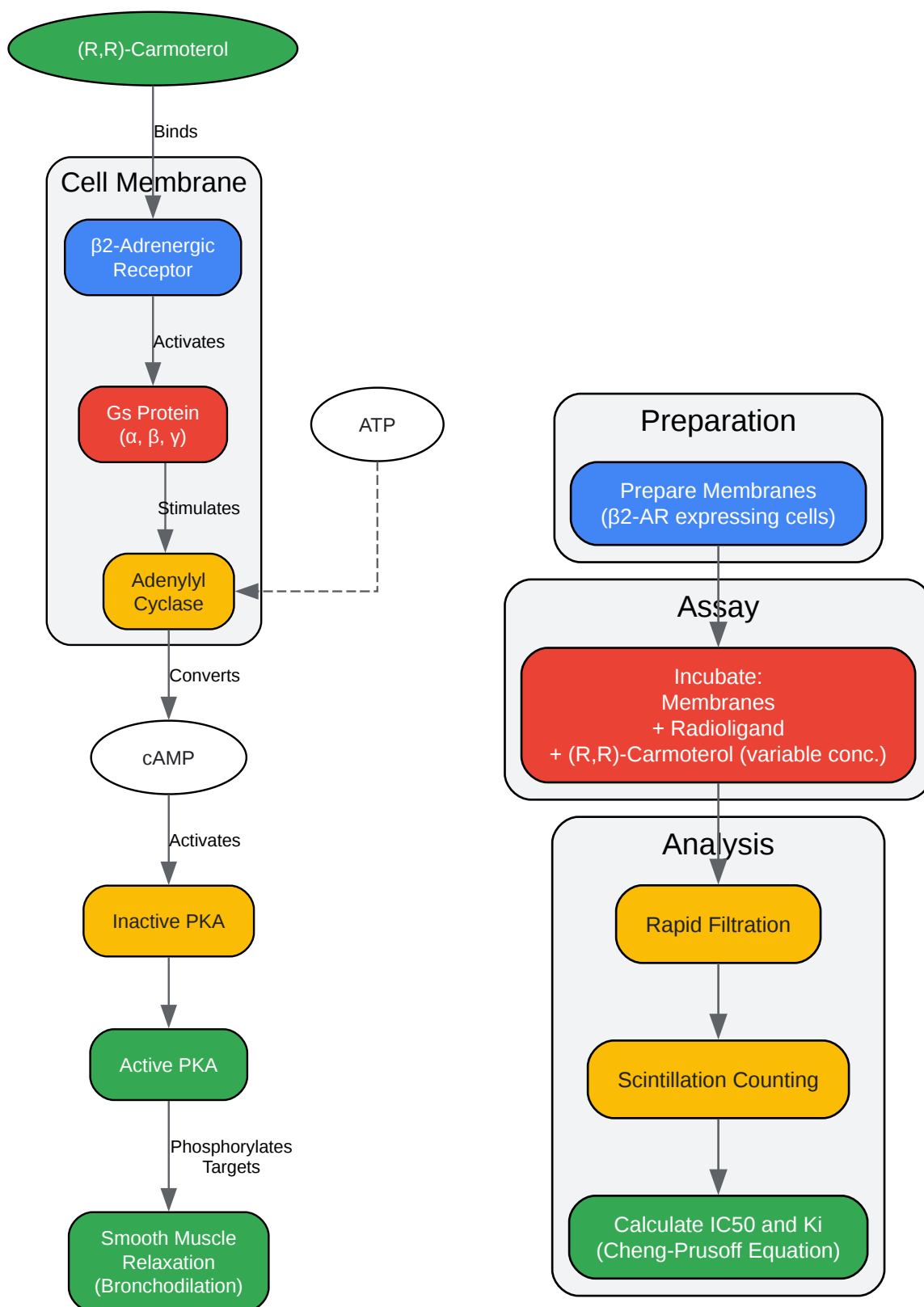
public data comparing all four stereoisomers is limited, the characteristics of the active (R,R)-enantiomer have been documented.

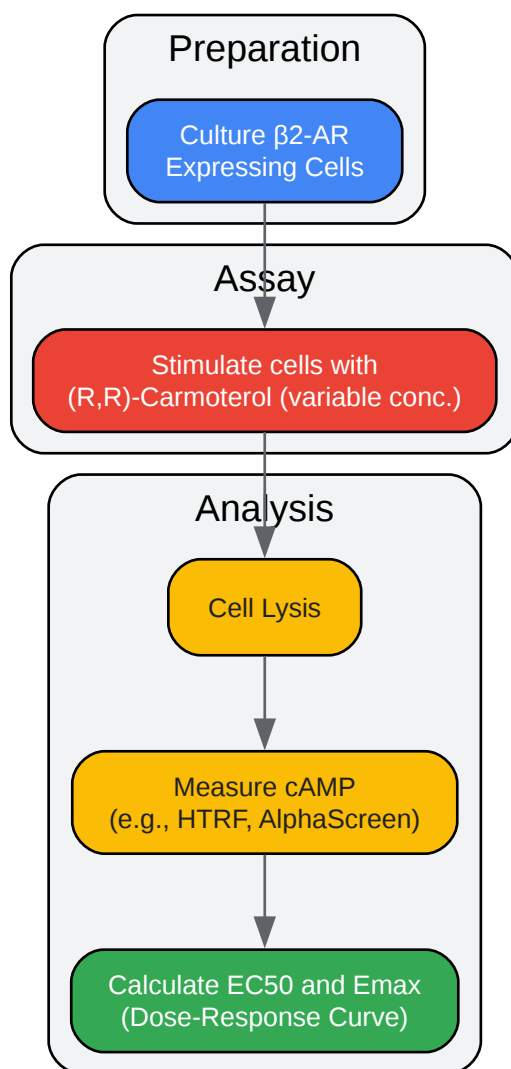
Parameter	Value	Receptor/System	Description
Functional Potency (pEC50)	10.19	β 2-Adrenoceptor	The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Receptor Selectivity	53-fold higher for β 2 vs. β 1	β 1 and β 2-Adrenoceptors	A measure of the drug's binding affinity for the target receptor (β 2) compared to another receptor subtype (β 1).
Tissue Selectivity	>100-fold for bronchial vs. myocardial	Guinea Pig Tissue	A comparison of the drug's effect on the target tissue (bronchial smooth muscle) versus non-target tissue (myocardium).
In Vivo Potency (ED50)	16.7 pmol	Acetylcholine-induced bronchoconstriction in Guinea Pig	The dose that produces a 50% inhibition of the bronchoconstrictive response.

β 2-Adrenergic Receptor Signaling Pathway

(R,R)-**Carmoterol** exerts its therapeutic effect—bronchodilation—by activating the β 2-adrenergic receptors on airway smooth muscle cells. This activation initiates a Gs protein-coupled signaling cascade.

- Agonist Binding: (R,R)-**Carmoterol** binds to the orthosteric site of the β 2-AR.
- G Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated stimulatory G protein (Gs).
- Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (G α s) stimulates the membrane-bound enzyme adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).
- Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
- Cellular Response: PKA phosphorylates several downstream targets within the smooth muscle cell, resulting in a decrease in intracellular calcium and ultimately leading to muscle relaxation and bronchodilation.





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